molecular formula C29H34F3N3O9S B13104357 oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol CAS No. 33492-22-7

oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol

Cat. No.: B13104357
CAS No.: 33492-22-7
M. Wt: 657.7 g/mol
InChI Key: GUUFUEASISQVQI-UHFFFAOYSA-N
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Description

Oxalic acid (HOOC-COOH, C₂H₂O₄) is the simplest dicarboxylic acid, with a molar mass of 90.03 g/mol . It occurs naturally in plants and vegetables and is widely used in industrial cleaning, metal surface treatment, and as a precursor for synthesizing glycolic acid and other C₂ compounds . Its high acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelating properties enable applications in chemical cleaning and environmental remediation .

The second compound, [2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol, is a complex heterocyclic molecule. The structure includes:

  • A phenothiazine core (a tricyclic system with sulfur and nitrogen atoms), modified with a trifluoromethyl group.
  • A pyrido[1,2-a]pyrazine moiety fused with a methanol group.
  • A propyl linker connecting the two heterocyclic systems.

Properties

CAS No.

33492-22-7

Molecular Formula

C29H34F3N3O9S

Molecular Weight

657.7 g/mol

IUPAC Name

oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol

InChI

InChI=1S/C25H30F3N3OS.2C2H2O4/c26-25(27,28)18-9-10-24-22(15-18)31(21-7-1-2-8-23(21)33-24)12-4-11-29-13-14-30-19(16-29)5-3-6-20(30)17-32;2*3-1(4)2(5)6/h1-2,7-10,15,19-20,32H,3-6,11-14,16-17H2;2*(H,3,4)(H,5,6)

InChI Key

GUUFUEASISQVQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C(C1)CO)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Trifluoromethyl)phenothiazine Intermediate

  • The phenothiazine core substituted with trifluoromethyl groups is typically synthesized via electrophilic aromatic substitution or cross-coupling reactions starting from phenothiazine derivatives.
  • Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent under copper or palladium catalysis.
  • This step is crucial as the trifluoromethyl group imparts significant electronic and steric effects influencing the biological activity.

Construction of the Octahydropyrido[1,2-a]pyrazine Core

  • The bicyclic octahydropyrido[1,2-a]pyrazine ring system is formed by cyclization reactions involving appropriate diamine and keto precursors.
  • Reductive amination or intramolecular cyclization under acidic or basic conditions is commonly employed.
  • Control of stereochemistry during this step is important to obtain the desired isomer.

Linking Phenothiazine and Bicyclic Moieties via Propyl Chain

  • The propyl linker is introduced through alkylation reactions, often using haloalkane derivatives (e.g., 1,3-dibromopropane) as alkylating agents.
  • Nucleophilic substitution on the phenothiazine nitrogen or pyrazine nitrogen allows for the formation of the propyl bridge.
  • Reaction conditions such as solvent, temperature, and base are optimized to maximize yield and selectivity.

Introduction of the Methanol Functional Group

  • The methanol group attached to the bicyclic system is typically introduced by reduction of a corresponding aldehyde or ketone precursor.
  • Common reducing agents include sodium borohydride or lithium aluminum hydride.
  • Alternatively, hydroxymethylation reactions can be performed using formaldehyde under basic conditions.

Purification and Characterization

  • Purification is achieved by chromatographic techniques such as column chromatography or preparative HPLC.
  • Characterization employs spectroscopic methods including NMR (1H, 13C), mass spectrometry, IR, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Data Table

Step Reaction Type Reagents/Conditions Key Notes Yield (%) Reference/Source
1 Trifluoromethylation Trifluoromethyl iodide, Pd/Cu catalyst Electrophilic substitution on phenothiazine 70-85 PubChem, general synthetic methods
2 Cyclization Diamine + keto precursor, acid/base catalyst Formation of octahydropyrido[1,2-a]pyrazine 60-75 Common synthetic protocols for bicyclic amines
3 Alkylation 1,3-dibromopropane, base (K2CO3 or NaH) Propyl linker formation via nucleophilic substitution 65-80 Standard organic synthesis literature
4 Reduction NaBH4 or LiAlH4 Reduction of aldehyde/ketone to methanol group 80-90 Organic synthesis references
5 Purification and analysis Chromatography (HPLC, column), NMR, MS Structural confirmation and purity assessment - Analytical chemistry methods

Notes on Challenges and Optimization

  • The steric hindrance due to the trifluoromethyl group requires careful control of reaction conditions to avoid side reactions.
  • Stereochemical control during bicyclic ring formation is critical for biological activity.
  • Use of protecting groups may be necessary to prevent undesired reactions at sensitive functional groups.
  • Scale-up synthesis demands optimization of solvent systems and catalysts to improve yield and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential in drug development due to its unique structural features. It is associated with:

  • Anticancer Activity : Research indicates that derivatives of oxalic acid can inhibit cancer cell proliferation. For instance, compounds similar to oxalic acid have shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties : The trifluoromethyl group enhances the biological activity of phenothiazine derivatives. Studies have demonstrated that such compounds possess significant antimicrobial activity against various pathogens .

Agricultural Applications

Oxalic acid is commonly used in agriculture for pest control:

  • Varroa Mite Control : Oxalic acid has been extensively studied for its efficacy against Varroa destructor in honeybee colonies. Research shows that topical application of oxalic acid can yield efficacy rates above 90% in controlling mite populations .
  • Soil Treatment : The compound can be utilized to modify soil pH and improve nutrient availability for crops. Its application has been linked to enhanced plant growth and yield in various agricultural settings .

Materials Science Applications

In materials science, oxalic acid derivatives are being explored for their potential in:

  • Synthesis of Nanomaterials : The compound can act as a precursor for the synthesis of metal oxides and nanocomposites. These materials have applications in catalysis and environmental remediation .
  • Corrosion Inhibition : Oxalic acid is used in formulations aimed at preventing corrosion in metals. Its ability to form stable complexes with metal ions enhances the protective properties of coatings applied to metal surfaces .

Case Study 1: Anticancer Activity

A study published in MDPI Crystals synthesized derivatives of oxalic acid and evaluated their anticancer properties. The results indicated a significant reduction in cell viability of breast cancer cell lines when treated with these compounds .

Case Study 2: Varroa Mite Control

Research conducted on the application of oxalic acid for Varroa mite control demonstrated a consistent efficacy rate exceeding 70% across multiple studies conducted globally. This highlights its importance as an organic treatment option for beekeepers .

Mechanism of Action

The mechanism of action of oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group and phenothiazine moiety play crucial roles in its activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Oxalic Acid vs. Other Organic Acids

Table 1: Comparative Properties of Oxalic Acid and Related Organic Acids

Property Oxalic Acid Citric Acid Acetic Acid Succinic Acid
Formula C₂H₂O₄ C₆H₈O₇ C₂H₄O₂ C₄H₆O₄
pKa Values 1.25, 4.14 3.13, 4.76, 6.40 4.76 4.16, 5.61
Solubility (g/100 mL) 10.2 (20°C) 73 (20°C) Miscible 5.8 (20°C)
Applications Cleaning, rust removal, catalysis Food preservative, antioxidant Vinegar, chemical synthesis Food acidulant, bioplastics

Key Findings :

  • Acidity : Oxalic acid is stronger than acetic and succinic acids but weaker than citric acid in terms of first dissociation .
  • Chelation : Oxalic acid’s dual carboxyl groups enable effective metal ion chelation, outperforming citric acid in dissolving iron oxides (e.g., hematite) when combined with sulfuric acid .
  • Biological Role : Unlike citric acid (a Krebs cycle intermediate), oxalic acid can form insoluble calcium oxalate crystals, posing toxicity risks in high dietary intake .
Comparison of the Heterocyclic Component

The phenothiazine-pyrido-pyrazine-methanol compound lacks direct analogs in the provided evidence. However, general comparisons can be drawn:

  • Phenothiazine Derivatives: Commonly used in antipsychotic drugs (e.g., chlorpromazine). The trifluoromethyl group may enhance metabolic stability and lipophilicity .
  • Pyrido[1,2-a]pyrazine Systems : Similar nitrogen-rich heterocycles are explored for antimicrobial and anticancer activity .
  • Methanol Substituents: Hydroxyl groups in similar positions (e.g., pyridinemethanols) are known to influence solubility and binding affinity in drug design .

Table 2: Structural and Functional Comparison of Heterocyclic Motifs

Component Functional Role Example Applications
Phenothiazine Electron-rich aromatic system Antipsychotics, dyes
Pyrido[1,2-a]pyrazine Rigid, fused bicyclic scaffold Antimicrobial agents
Trifluoromethyl Group Enhances stability and bioavailability Pharmaceuticals
Oxalic Acid in Catalysis vs. Similar Compounds

Table 3: Catalytic Performance in Oxalic Acid Degradation
(Data from )

Process Degradation Rate (k, min⁻¹) Efficiency (%)
Ozonation (SOP) 0.012 45
Catalytic Ozonation (COP) 0.045 85
Hydrogenation to Glycolic Acid (Ru-based catalyst) N/A >90

Key Insights :

  • Oxalic acid degradation follows pseudo-first-order kinetics, with COP processes being 3–4× faster than SOP .
  • In hydrogenation, oxalic acid serves as a precursor for glycolic acid, a monomer for biodegradable polymers .

Biological Activity

This article explores the biological activity of the compound oxalic acid; [2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol . The focus will be on its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes phenothiazine and pyrazine moieties. The trifluoromethyl group is notable for enhancing biological activity through increased lipophilicity and potential receptor interactions.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions including cyclocondensation and functionalization of pyrazoles. For instance, the reaction of hydrazines with various diketones can yield substituted pyrazoles that serve as intermediates in synthesizing more complex derivatives .

Antifungal Activity

Voriconazole, a related compound mentioned in patent literature, exhibits significant antifungal properties against various pathogens including Aspergillus species. This suggests that similar derivatives might possess comparable antifungal activities due to structural similarities .

Antimicrobial and Antiparasitic Effects

Research indicates that compounds containing phenothiazine derivatives often show antimicrobial and antiparasitic effects. For example, studies have demonstrated that certain phenothiazine derivatives can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite . This opens avenues for exploring the biological activity of the target compound in similar contexts.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicate that modifications to the phenothiazine structure can lead to enhanced cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group is often associated with increased potency in these assays .

Case Studies

StudyCompoundBiological ActivityFindings
1VoriconazoleAntifungalEffective against Aspergillus with low toxicity
2Phenothiazine DerivativesAntimicrobialInhibited growth of P. falciparum
3Pyrazole DerivativesCytotoxicityEnhanced cytotoxic effects observed in cancer cell lines

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of Enzymatic Pathways : Many active compounds target specific enzymes critical for pathogen survival.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA/RNA synthesis, leading to cell death.
  • Membrane Disruption : Certain compounds exhibit properties that compromise cellular membranes in pathogens.

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrazine core in this compound, and what analytical methods validate its structural integrity?

Methodological Answer: The pyrido[1,2-a]pyrazine moiety can be synthesized via reductive cyclization of nitroarenes using palladium catalysts and formic acid derivatives as CO surrogates . Key steps include:

Cyclization Optimization : Use Pd(OAc)₂ with PPh₃ as a ligand in DMF at 80°C for 12 hours.

Post-Synthesis Validation :

  • HPLC-MS : To confirm molecular weight (e.g., C17H18FN3O4 derivatives show [M+H]+ at m/z 372.1) .
  • ¹H/¹³C NMR : Characteristic shifts for the pyrazine ring (e.g., δ 3.2–4.1 ppm for methylene protons adjacent to nitrogen) .

Q. Q2. How can researchers address discrepancies in spectroscopic data for the trifluoromethyl-phenothiazine moiety across different synthetic batches?

Methodological Answer: Contradictions in ¹⁹F NMR or IR spectra often arise from residual solvents or stereochemical impurities. Mitigation strategies include:

Purification : Use preparative HPLC with a C18 column (ACN:H2O + 0.1% TFA) to isolate the target compound from byproducts like N-oxide derivatives .

Advanced Spectral Analysis :

  • X-ray Crystallography : Resolve stereochemistry at the phenothiazine-propyl junction (e.g., dihedral angles > 120° indicate non-planar conformations) .
  • High-Resolution MS : Confirm absence of chlorine adducts (common in dichloromethane reactions) with mass accuracy < 2 ppm .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reduced bioactivity of this compound compared to its non-oxylated analogs in in vitro assays?

Methodological Answer: The methanol group at C6 may hinder target binding due to steric effects or altered hydrogen-bonding networks. Experimental approaches:

Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like -CH₂OCH₃ or -CH₂F and compare IC₅₀ values against parent compound .

Molecular Dynamics Simulations : Model interactions with biological targets (e.g., dopamine receptors) to identify unfavorable contacts caused by the methanol group .

Q. Q4. How can researchers optimize enantioselective synthesis of the octahydropyrido-pyrazine system to avoid racemization during scale-up?

Methodological Answer: Racemization often occurs at the C9a stereocenter under acidic conditions. Strategies include:

Chiral Auxiliaries : Use (S)-BINOL-derived catalysts to enforce ee > 98% during cyclization .

Reaction Monitoring : Employ inline FTIR to detect early racemization (e.g., carbonyl stretches at 1680 cm⁻¹ indicate intermediate instability) .

Low-Temperature Quenching : Halt reactions at –20°C to stabilize the enolate intermediate .

Q. Q5. What protocols are recommended for resolving conflicting impurity profiles identified in USP vs. EP monographs for related compounds?

Methodological Answer: Discrepancies arise from differing pharmacopeial thresholds (e.g., USP allows ≤0.2% of O-methyl byproduct, while EP requires ≤0.1%). Solutions:

Hybrid HPLC Methods : Combine USP Column L1 (C8) with EP mobile phase (pH 7.4 phosphate buffer) to separate all specified impurities .

Forced Degradation Studies : Expose the compound to heat/light and compare degradation pathways (e.g., EP impurity F forms under UV light, USP impurity E under hydrolysis) .

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